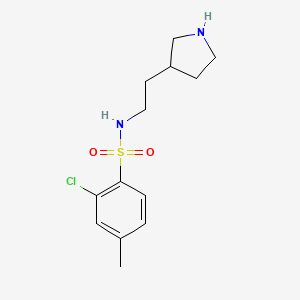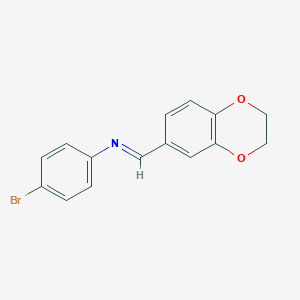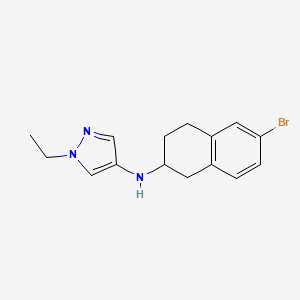![molecular formula C14H21N3O B7560718 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B7560718.png)
1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine, commonly known as CPP-115, is a novel drug that has gained significant attention in the field of neuroscience research. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity, and its dysfunction has been implicated in a range of neurological disorders.
Wirkmechanismus
CPP-115 works by inhibiting the breakdown of 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine in the brain, leading to an increase in this compound levels. This compound acts by binding to specific receptors in the brain, which leads to a reduction in neuronal activity. By increasing this compound levels, CPP-115 enhances the inhibitory effects of this compound, leading to a reduction in neuronal activity and a decrease in seizure activity, anxiety, and drug-seeking behavior.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase this compound levels in the brain, leading to a reduction in neuronal activity. This reduction in neuronal activity can have a range of effects on the body, including a reduction in seizure activity, anxiety, and drug-seeking behavior. In addition, CPP-115 has been shown to be well-tolerated in animal models, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP-115 is its selectivity for 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine transaminase, which allows for a more targeted approach to increasing this compound levels in the brain. In addition, CPP-115 has been shown to be well-tolerated in animal models, making it a promising candidate for further development. However, one limitation of CPP-115 is its relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on CPP-115. One area of interest is the development of more potent and selective inhibitors of 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine transaminase, which may lead to even greater increases in this compound levels in the brain. In addition, further research is needed to determine the optimal dosing and administration of CPP-115 in humans, as well as its potential for use in the treatment of neurological disorders such as epilepsy, anxiety, and addiction. Finally, there is a need for further research on the long-term effects of CPP-115 on the brain and body, particularly in the context of chronic use.
Synthesemethoden
CPP-115 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-aminopyrrolidine with 2-methoxypyridine-3-carboxaldehyde to form the corresponding imine intermediate, which is then reduced with sodium borohydride to yield the desired product.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied in preclinical models of various neurological disorders, including epilepsy, anxiety, and addiction. In animal models of epilepsy, CPP-115 has been shown to increase 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine levels in the brain, leading to a reduction in seizure activity. In addition, CPP-115 has been shown to reduce anxiety-like behavior in animal models of anxiety and to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-18-14-11(3-2-7-15-14)9-16-12-6-8-17(10-12)13-4-5-13/h2-3,7,12-13,16H,4-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTALOWPQACMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC2CCN(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)
![5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B7560657.png)

![3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7560669.png)


![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine](/img/structure/B7560692.png)
![(E)-N~1~-{4-(4-ethylpiperazino)-3-[(1,2,3,4-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}-3-phenyl-2-propenamide](/img/structure/B7560704.png)

![N~4~-benzyl-2-[(3,5-difluorobenzoyl)amino]-N~4~-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7560714.png)
